

Application Note: CRISPR/Cas9-Mediated Knockout of ADAM20 in Cell Lines

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Adam-20-S

Cat. No.: B12384107

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

ADAM20 (A Disintegrin and Metalloproteinase Domain 20) is a member of the ADAM family of transmembrane proteins, which are involved in various biological processes including cell adhesion, migration, proteolysis, and signaling[1][2]. Structurally, ADAM proteins typically contain a prodomain, a metalloprotease domain, a disintegrin domain, a cysteine-rich region, a transmembrane domain, and a cytoplasmic tail[3][4]. While many ADAMs, such as ADAM10 and ADAM17, are well-studied for their role in ectodomain shedding of growth factors and cytokines, the specific functions of ADAM20 are less characterized[4][5]. Primarily expressed in the testis, ADAM20 is implicated in fertilization and sperm-egg interaction[6][7]. However, its expression and potential role in other tissues and disease states, such as cancer, remain an area of active investigation[3].

The CRISPR/Cas9 system is a powerful and precise genome-editing tool that enables the targeted knockout of genes to study their function[8]. This application note provides a detailed protocol for the CRISPR/Cas9-mediated knockout of the ADAM20 gene in adherent mammalian cell lines. It covers sgRNA design, delivery into cells, and methods for validating the knockout, providing a framework for investigating the functional role of ADAM20.

I. Data Presentation and Expected Results

Successful knockout of ADAM20 should be validated at both the genomic and protein levels. The following tables summarize the kind of quantitative data that should be collected.

Table 1: ADAM20 Gene and Protein Information

Parameter	Description
Gene Name	ADAM Metallopeptidase Domain 20
Aliases	ADAM 20[7]
Human Chromosome	14q24.1[6][7]
Protein Domains	Propeptide, Zinc Metalloprotease (M12B), Disintegrin, Cysteine-Rich[3][7]
Primary Function	Implicated in fertilization and sperm-egg binding[6][7]

| Subcellular Location| Integral component of the plasma membrane[[7](#)] |

Table 2: Example sgRNA Sequences for Human ADAM20

sgRNA ID	Target Exon	Sequence (5' to 3')	PAM
hADAM20_sg1	Exon 2	GCTGAGGAGATC GTGCCGCT	CGG
hADAM20_sg2	Exon 2	ACATCGTGGACAGC GCCGAG	AGG
hADAM20_sg3	Exon 3	TGTACGTGGTCAGC CGCCTG	AGG

Note: These are example sequences. Researchers must design and validate sgRNAs for their specific experimental needs using appropriate design tools.

Table 3: Representative Quantitative Knockout Validation Data

Validation Method	Measurement	Control Cells	Knockout Pool	Clonal Line #1	Clonal Line #2
Sanger Sequencing + TIDE Analysis	% Indel Formation	< 1%	45%	98% (biallelic)	95% (biallelic)
qRT-PCR	Relative ADAM20 mRNA Expression	1.0	0.35	< 0.05	< 0.05

| Western Blot | ADAM20 Protein Level (Normalized) | 1.0 | 0.20 | Not Detected | Not Detected |

II. Experimental Protocols

This protocol is optimized for adherent cell lines such as HeLa or HEK293T but can be adapted for other cell types[8][9].

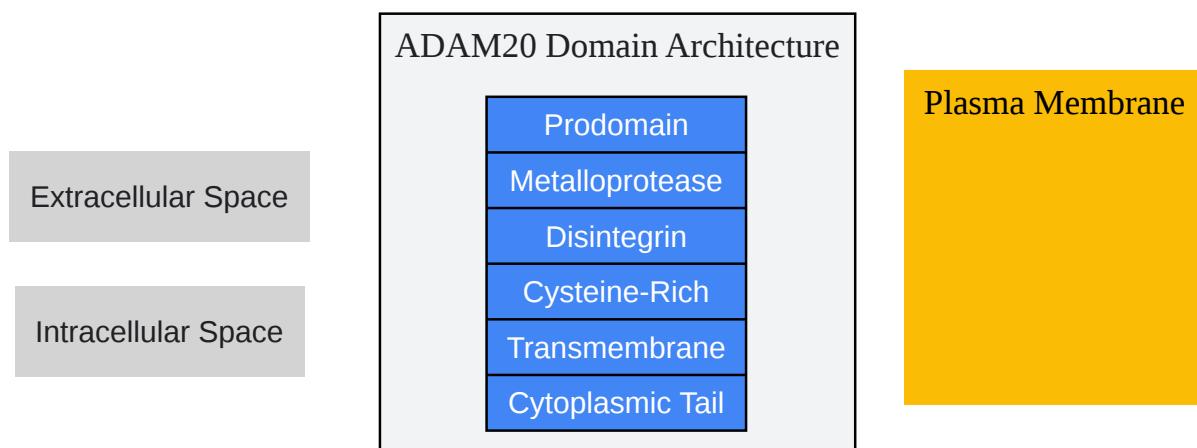
Part 1: sgRNA Design and Plasmid Construction

- sgRNA Design:
 - Obtain the full sequence of the target gene, ADAM20, from a database like NCBI Gene or Ensembl[10][11].
 - Use a web-based tool (e.g., CHOPCHOP, Synthego, Benchling) to design 2-3 sgRNAs targeting an early exon (e.g., exon 2) of ADAM20[10][12]. Targeting early exons increases the probability of generating a loss-of-function frameshift mutation[12].
 - Select sgRNAs with high on-target scores and low predicted off-target effects.
- Oligonucleotide Preparation:
 - Synthesize two complementary oligonucleotides for each sgRNA sequence. Add appropriate overhangs compatible with the BbsI restriction site in the chosen sgRNA expression vector (e.g., pX458, Addgene #48138)[13].

- Cloning into Expression Vector:
 - Phosphorylate and anneal the complementary oligo pairs to form double-stranded DNA inserts.
 - Digest the sgRNA expression vector (containing Cas9) with the BbsI restriction enzyme[13].
 - Ligate the annealed sgRNA insert into the linearized vector.
 - Transform the ligation product into competent *E. coli* and select for positive colonies.
 - Isolate plasmid DNA from several colonies and verify the correct insertion of the sgRNA sequence via Sanger sequencing.

Part 2: Cell Culture and Transfection

- Cell Seeding:
 - One day before transfection, seed the target cells (e.g., HEK293T) in a 6-well plate at a density that will result in 70-80% confluence on the day of transfection.
- Transfection:
 - Transfect the cells with the validated sgRNA-Cas9 expression plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions.
 - Include a negative control (e.g., empty vector) and a positive control (e.g., sgRNA targeting a gene essential for viability like PCNA).
- Selection/Enrichment (Optional but Recommended):
 - If the plasmid contains a fluorescent marker (like GFP in pX458), transfected cells can be enriched 48-72 hours post-transfection using Fluorescence-Activated Cell Sorting (FACS) [13].
 - If the plasmid contains a resistance marker, apply the appropriate antibiotic selection.

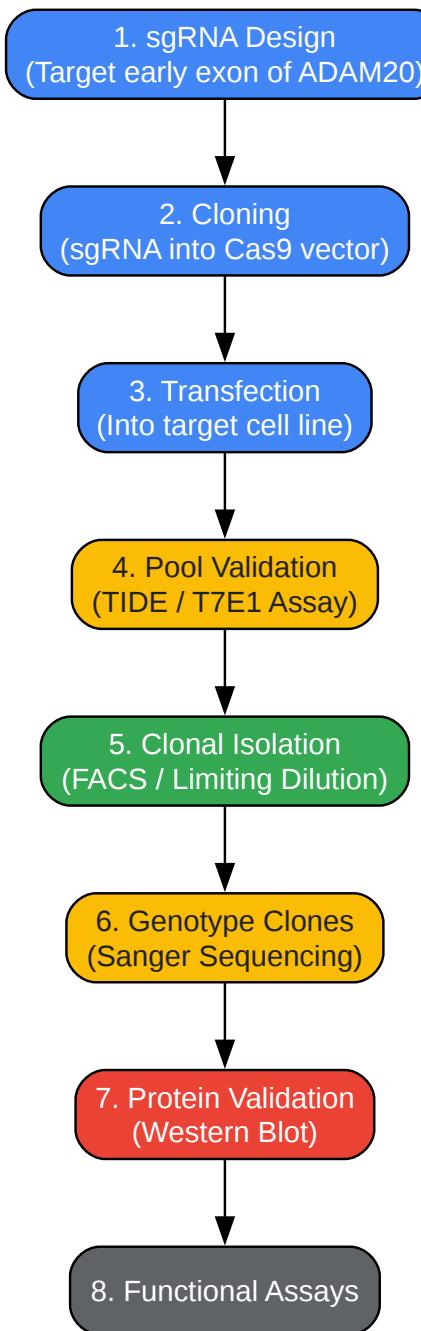

Part 3: Knockout Validation

- Genomic DNA Extraction:
 - After 72 hours (for a pooled population) or after clonal expansion, harvest cells and extract genomic DNA using a commercial kit.
- PCR Amplification and Indel Analysis:
 - Design PCR primers to amplify a 300-500 bp region surrounding the sgRNA target site.
 - Perform PCR on genomic DNA from control and edited cells.
 - Analyze the PCR products for insertions/deletions (indels). This can be done by:
 - Sanger Sequencing: Sequence the PCR product and analyze the resulting trace files using a tool like TIDE (Tracking of Indels by Decomposition) to quantify indel frequency in a pooled population[[14](#)].
 - T7 Endonuclease I (T7E1) Assay: This enzymatic assay detects mismatches in heteroduplex DNA formed from wild-type and mutated strands.
- Isolation of Clonal Cell Lines:
 - To obtain a homogenous knockout cell line, perform single-cell sorting via FACS into a 96-well plate or use the limiting dilution method[[15](#)].
 - Expand the single-cell colonies.
 - Screen individual clones for biallelic knockout by genomic sequencing.
- Confirmation of Protein Knockout (CRITICAL):
 - Perform Western blotting on protein lysates from validated knockout clones to confirm the absence of the ADAM20 protein[[16](#)]. This is the most important step to confirm a functional knockout.
 - Alternatively, use qRT-PCR to confirm a significant reduction in ADAM20 mRNA levels[[16](#)].

III. Visualizations: Workflows and Pathways

ADAM Protein Structure

The following diagram illustrates the conserved domain structure of ADAM family proteins, including ADAM20.

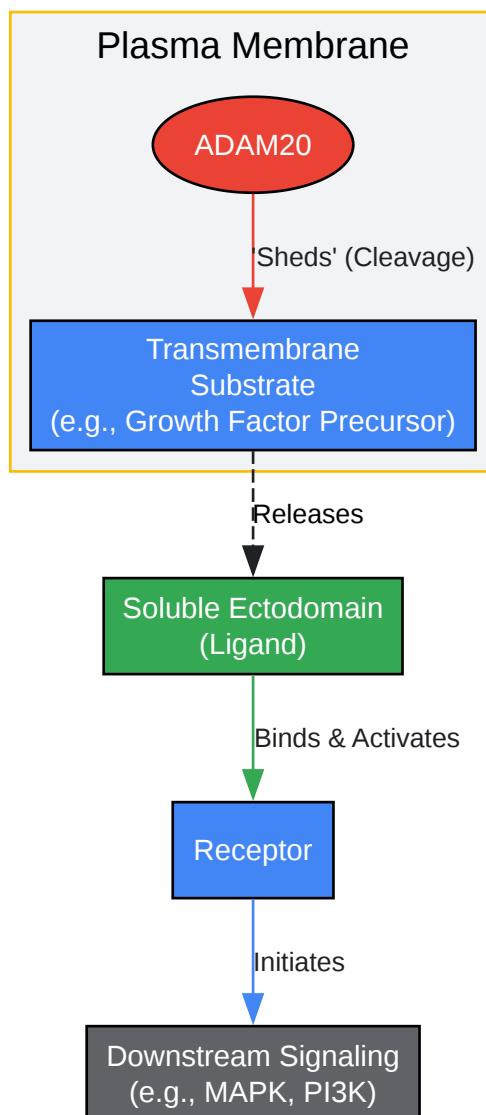


[Click to download full resolution via product page](#)

Caption: Conserved multi-domain structure of an ADAM family protein.

CRISPR/Cas9 Knockout Experimental Workflow

This diagram outlines the key steps for generating and validating an ADAM20 knockout cell line.



[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for generating a validated knockout cell line.

General ADAM-Mediated Signaling Pathway

ADAM proteases function by cleaving the extracellular domain of transmembrane proteins ("shedding"), which can initiate signaling. While specific substrates for ADAM20 in most cell lines are unknown, this diagram shows the general mechanism.

[Click to download full resolution via product page](#)

Caption: General mechanism of ADAM-mediated ectodomain shedding and signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The ADAM metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADAMs in cancer cell proliferation and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ADAMs family of proteases as targets for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADAM-Mediated Signalling Pathways in Gastrointestinal Cancer Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ADAMs family of proteases: new biomarkers and therapeutic targets for cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 7. ADAM20 - Wikipedia [en.wikipedia.org]
- 8. Optimized protocol to create deletion in adherent cell lines using CRISPR/Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Successful CRISPR knockout experiments—here's what to consider before starting (Part I) [takarabio.com]
- 11. ADAM20 ADAM metallopeptidase domain 20 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. Tips to optimize sgRNA design - Life in the Lab [thermofisher.com]
- 13. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 14. biorxiv.org [biorxiv.org]
- 15. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection | PLOS One [journals.plos.org]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: CRISPR/Cas9-Mediated Knockout of ADAM20 in Cell Lines]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12384107#crispr-cas9-mediated-knockout-of-adam20-in-cell-lines>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com